molecular formula C16H18ClNO2 B15094950 (S)-alpha-(1-naphthalenylmethyl)-proline-HCl

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl

Cat. No.: B15094950
M. Wt: 291.77 g/mol
InChI Key: GRQIHOFBGXIZHC-UHFFFAOYSA-N
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Description

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives It is characterized by the presence of a naphthalenylmethyl group attached to the alpha carbon of the proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(1-naphthalenylmethyl)-proline-HCl typically involves the reaction of (S)-proline with 1-naphthalenylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous-flow synthesis process. This method involves the use of high-throughput parallel micromixers to ensure efficient mixing and reaction kinetics. The continuous-flow system allows for the scalable production of the compound with consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions include naphthalenyl ketones, naphthalenyl alcohols, and various substituted naphthalenyl derivatives .

Scientific Research Applications

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-alpha-(1-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalenylmethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The proline moiety contributes to the compound’s chiral properties, which are crucial for its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H

InChI Key

GRQIHOFBGXIZHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl

Origin of Product

United States

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